Introduction: The Strategic Importance of 1-BOC-3-Aminopiperidine in Modern Drug Discovery
Introduction: The Strategic Importance of 1-BOC-3-Aminopiperidine in Modern Drug Discovery
An In-Depth Technical Guide to 1-BOC-3-Aminopiperidine: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Among the vast array of piperidine derivatives, 1-BOC-3-aminopiperidine has emerged as a cornerstone chiral building block, particularly its enantiopure forms, (R)- and (S)-1-BOC-3-aminopiperidine.[2] Its strategic value lies in the trifecta of its structural features: a versatile piperidine core, a stereocenter at the C3 position that allows for precise three-dimensional tailoring of drug candidates, and an orthogonally protected diamine system. The tert-butoxycarbonyl (BOC) group on the ring nitrogen enhances solubility in organic solvents and deactivates the ring nitrogen from unwanted side reactions, while the primary amine at C3 remains poised for a wide array of chemical transformations.
This guide provides an in-depth technical overview of the core chemical properties, validated synthesis methodologies, and critical applications of 1-BOC-3-aminopiperidine, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and field-proven applications, aiming to empower users to leverage this versatile intermediate with confidence and scientific rigor.
Section 1: Molecular Structure and Stereochemistry
The fundamental identity of 1-BOC-3-aminopiperidine is defined by its structure. The systematic IUPAC name is tert-butyl 3-aminopiperidine-1-carboxylate.[3] The presence of a chiral center at the C3 position gives rise to two enantiomers, (S) and (R), which often exhibit profoundly different pharmacological activities, making stereochemical control paramount in synthesis.[4]
The piperidine ring predominantly adopts a low-energy chair conformation. The bulky tert-butoxycarbonyl (BOC) group is sterically demanding and significantly influences this equilibrium. To minimize unfavorable 1,3-diaxial interactions, the 3-amino substituent strongly prefers to occupy an equatorial position. This conformational preference is a critical consideration in designing reactions, as the accessibility of the equatorial amine can dictate reaction kinetics and stereochemical outcomes.[5]
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, reaction design, and quality control.
Physicochemical Properties
The properties of 1-BOC-3-aminopiperidine are summarized in the table below. These values are representative and can vary slightly based on purity and whether the material is the racemate or a specific enantiomer.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][6] |
| Molecular Weight | 200.28 g/mol | [3][6] |
| CAS Number | 184637-48-7 (racemic) | [6] |
| 188111-79-7 ((R)-enantiomer) | [7] | |
| 625471-18-3 ((S)-enantiomer) | [2] | |
| Appearance | Colorless to pale yellow liquid or solid | [2][7] |
| Density | ~1.041 g/cm³ | [7] |
| Boiling Point | ~277 °C (Predicted) | [7] |
| Solubility | Soluble in organic solvents (DCM, Chloroform, DMSO); Immiscible in water | [2][7] |
| Optical Rotation ([α]D) | (R)-enantiomer: -28.5° (c=1 in DMF) | [7] |
| (S)-enantiomer: +32.0° to +38.0° (c=1 in DMF) | [2] |
Spectroscopic Profile: A Self-Validating System for Identity
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for identity confirmation. In a typical spectrum (recorded in CDCl₃), the following key signals are observed: a sharp, dominant singlet at approximately 1.45 ppm , integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl protector; a broad singlet around 1.5 ppm (2H) from the primary amine (-NH₂) protons; and a series of complex multiplets between 1.30 and 4.00 ppm , integrating to the remaining 9 protons of the piperidine ring.[2] The complexity of the ring proton signals arises from diastereotopicity and spin-spin coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments. Key signals include those for the quaternary and methyl carbons of the BOC group (~79 ppm and ~28 ppm, respectively) and distinct signals for the five carbons of the piperidine ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is invaluable for identifying the key functional groups. The spectrum will exhibit characteristic absorption bands: a strong C=O stretching vibration around 1680-1700 cm⁻¹ for the carbamate of the BOC group; N-H stretching bands (typically a doublet for a primary amine) in the region of 3300-3400 cm⁻¹ ; and C-H stretching vibrations for the alkyl groups around 2850-2975 cm⁻¹ .[2][3]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]+ or, more commonly, the protonated molecule [M+H]+, will be observed at m/z 201.29. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the BOC group, leading to a prominent fragment.
Section 3: Synthesis Methodologies: Building the Chiral Core
The synthesis of enantiomerically pure 1-BOC-3-aminopiperidine is a critical challenge addressed by both classical organic chemistry and modern biocatalysis. The choice of method is dictated by factors such as scale, cost, and the required enantiomeric purity.
Chemical Synthesis via Hofmann Rearrangement
A robust chemical route involves the Hofmann rearrangement of an N-protected piperidine-3-carboxamide. This method establishes the C3-amine from a carboxylic acid derivative.
-
Reaction Setup: In a reaction vessel suitable for cooling, dissolve (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (1 equivalent) in an appropriate solvent like methanol.
-
Reagent Preparation: In a separate vessel, prepare a fresh solution of sodium hypochlorite (NaOCl, ~1.1 equivalents) and sodium hydroxide (NaOH, ~2-4 equivalents) in water, maintaining the temperature below 10 °C.
-
Hofmann Rearrangement: Slowly add the cold basic NaOCl solution to the carboxamide solution, ensuring the reaction temperature is maintained between 15-25 °C. The causality here is critical: the reaction is exothermic, and careful temperature control prevents side reactions and degradation.
-
Reaction Monitoring: Stir the mixture for 12-16 hours. The progress is monitored by TLC or HPLC until the starting carboxamide is fully consumed.
-
Work-up and Isolation: Upon completion, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, typically a yellow oil, can be purified by column chromatography on silica gel to yield the final product with high chemical purity.
Biocatalytic Synthesis via Asymmetric Amination
Modern pharmaceutical synthesis increasingly relies on biocatalysis for superior enantioselectivity and milder, more sustainable reaction conditions. The use of ω-transaminases (ω-TAs) to convert a prochiral ketone into a chiral amine is a state-of-the-art approach.[8] The reaction follows a "ping-pong bi-bi" mechanism where the enzyme's pyridoxal 5'-phosphate (PLP) cofactor mediates the amine transfer.[9][10]
-
Buffer & Reagent Preparation: Prepare a triethanolamine buffer (e.g., 100 mM, pH 7.5). To this buffer, add the amine donor (e.g., isopropylamine, ~1.1 M) and the PLP cofactor (e.g., 1.4 mM). The high concentration of the amine donor is a key causal factor, serving to drive the reaction equilibrium towards product formation.
-
Enzyme Addition: Add the immobilized ω-transaminase (e.g., ATA-025-IMB, 200 mg) to the buffer mixture. Immobilization is crucial for industrial application as it allows for easy separation and reuse of the expensive biocatalyst.
-
Substrate Addition: In a separate flask, dissolve the prochiral substrate, 1-BOC-3-piperidone (1 equivalent, e.g., 0.26 mmol), in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 750 µL). Pre-heat this solution to the reaction temperature (e.g., 35 °C).
-
Reaction Execution: Add the substrate solution to the enzyme-buffer mixture. Stir vigorously (e.g., 550 rpm) at the optimal temperature (e.g., 35 °C) for 24 hours.
-
Work-up: Upon completion (monitored by HPLC), filter off the immobilized enzyme. The biocatalyst can be washed and stored for reuse. Adjust the pH of the aqueous filtrate to >12 with a strong base (e.g., KOH) and extract the product with dichloromethane.
-
Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched 1-BOC-3-aminopiperidine, often with an enantiomeric excess (e.e.) >99%.
Section 4: Chemical Reactivity and Key Applications
The primary utility of 1-BOC-3-aminopiperidine is as a nucleophile in reactions such as amide bond formation, alkylations, and reductive aminations. Its most prominent application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes.[7]
Application Example: Synthesis of Alogliptin
(R)-1-BOC-3-aminopiperidine is a key intermediate for the blockbuster drug Alogliptin. The synthesis involves the nucleophilic aromatic substitution (SₙAr) of the chlorine atom on a pyrimidinedione core by the primary amine of 3-aminopiperidine.[11][12]
-
Deprotection (Implicit Step): The BOC group must first be removed from (R)-1-BOC-3-aminopiperidine, typically under acidic conditions (e.g., HCl in ethanol or TFA in DCM), to liberate the free (R)-3-aminopiperidine, which is often used as its dihydrochloride salt.
-
Reaction Setup: Suspend the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1 equivalent), and (R)-3-aminopiperidine dihydrochloride (~1.1 equivalents) in a solvent system such as aqueous isopropanol.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, >2 equivalents), to neutralize the hydrochloride salt and facilitate the nucleophilic attack. The choice of an inorganic base is crucial for process safety and ease of removal.
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and maintain for several hours. Monitor the reaction by HPLC.
-
Isolation: After cooling, the inorganic salts are removed by filtration. The filtrate containing the Alogliptin free base is then concentrated. The final active pharmaceutical ingredient (API) is typically formed as a benzoate salt by treating the free base with benzoic acid in ethanol.[12]
Section 5: Quality Control and Impurity Profiling
For any starting material in pharmaceutical development, purity is paramount. A self-validating quality control system ensures the reliability and reproducibility of synthetic outcomes.
-
Enantiomeric Purity: The most critical impurity is the undesired enantiomer.[4][13] Its presence can lead to reduced efficacy or off-target side effects in the final API. Enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Rationale: Since the aminopiperidine core lacks a strong UV chromophore, a pre-column derivatization step is employed. This involves reacting the amine with an agent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride to attach a UV-active group, dramatically improving detection sensitivity.
-
Derivatization: Dissolve the 1-BOC-3-aminopiperidine sample in an aprotic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., PTSC) at 0 °C. Quench the reaction after completion.
-
Chromatographic Conditions:
-
Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated from the relative peak areas. A robust method will show a resolution factor (Rs) of greater than 2.0 between the enantiomer peaks.
-
Other Impurities:
-
Di-Boc Protected Byproduct: Can form during synthesis if the primary amine reacts with a second molecule of Boc-anhydride.[15]
-
Residual Solvents: Volatile organic compounds from the manufacturing process are quantified by Gas Chromatography with a headspace sampler (GC-HS).[13]
-
Chemical Purity (Assay): The absolute purity is best determined by Quantitative NMR (qNMR), which measures the analyte against a certified internal standard.[13]
-
Section 6: Safety and Handling
1-BOC-3-aminopiperidine is considered hazardous. Adherence to safety protocols is mandatory.
-
Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
Conclusion
1-BOC-3-aminopiperidine is far more than a simple chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined pharmaceutical agents. Its well-defined structural and chemical properties, coupled with increasingly efficient and selective synthetic routes, solidify its role as a high-value building block in drug discovery. A comprehensive understanding of its synthesis, reactivity, and analytical control, as detailed in this guide, is fundamental to its successful and reliable application in the laboratory and beyond.
References
-
Taylor & Francis Online. (n.d.). Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. [Link]
-
ResearchGate. (2015). Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. [Link]
-
Yonsei University. (2015). Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. [Link]
-
Princeton University, Macmillan Group. (n.d.). Supplementary Information. [Link]
-
MDPI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 1-BOC-3-Aminopiperidine. PubChem Compound Database. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
-
Bulgarian Chemical Communications. (n.d.). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. [Link]
-
National Center for Biotechnology Information (NCBI). (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]
-
ResearchGate. (n.d.). Conformational equilibrium of the 1-Boc-3-fluoro-4-oxopiperidine (1). [Link]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. benchchem.com [benchchem.com]
- 3. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
